molecular formula C12H15NO B12508233 N-[4-(propan-2-yl)phenyl]prop-2-enamide

N-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B12508233
M. Wt: 189.25 g/mol
InChI Key: UWFOOYAOKYLMKZ-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a prop-2-enamide group attached to a phenyl ring substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(propan-2-yl)phenyl]prop-2-enamide can be achieved through several methods. One common approach involves the reaction of 4-(propan-2-yl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(propan-2-yl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of electrophiles such as halogens or nitro groups in the presence of a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(propan-2-yl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-phenylprop-2-enamide: Lacks the propan-2-yl group, resulting in different chemical and biological properties.

    N,N-di(propan-2-yl)prop-2-enamide: Contains two propan-2-yl groups, leading to variations in reactivity and applications.

    Diacetone acrylamide: Features a different substituent on the amide nitrogen, affecting its chemical behavior.

Uniqueness: N-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to the specific positioning of the propan-2-yl group on the phenyl ring, which influences its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(4-propan-2-ylphenyl)prop-2-enamide

InChI

InChI=1S/C12H15NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h4-9H,1H2,2-3H3,(H,13,14)

InChI Key

UWFOOYAOKYLMKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=C

Origin of Product

United States

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